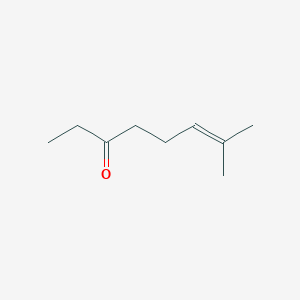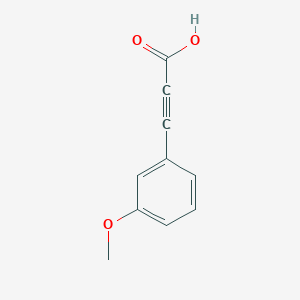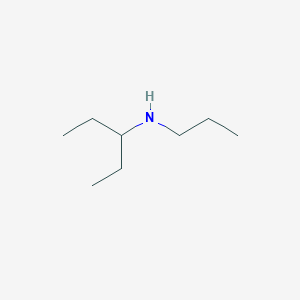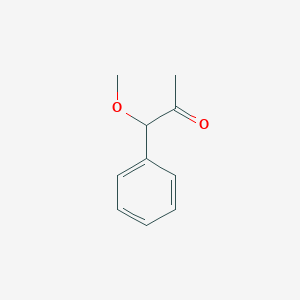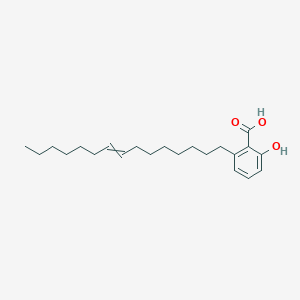
2-(Butane-1-sulfonyl)aniline, HCl
Übersicht
Beschreibung
“2-(Butane-1-sulfonyl)aniline, HCl” is a chemical compound with the CAS Number: 76697-55-7 . It has a molecular weight of 249.76 . The IUPAC name for this compound is 2-(butylsulfonyl)aniline hydrochloride .
Molecular Structure Analysis
The InChI code for “2-(Butane-1-sulfonyl)aniline, HCl” is1S/C10H15NO2S.ClH/c1-2-3-8-14(12,13)10-7-5-4-6-9(10)11;/h4-7H,2-3,8,11H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.
Wissenschaftliche Forschungsanwendungen
Sulforaphane Research
Antioxidant and Anticancer Properties
Sulforaphane, a compound with a sulfonyl group, is extensively studied for its antioxidant, antimicrobial, anticancer, anti-inflammatory, anti-aging, neuroprotective, and antidiabetic properties. It is found in cruciferous vegetables and has shown promise as a chemopreventive agent against a variety of cancers and other diseases like cardiovascular and neurodegenerative diseases, and diabetes (Kim & Park, 2016).
Hydrocarbon Research
Microseepage Detection
Research on hydrocarbon microseepage involves understanding the buoyant colloidal-size microbubbles of light hydrocarbons, including butanes, and their role in the alteration of sediments. This is crucial for finding productive oil and gas deposits using surface and near-surface geochemical methods (Saunders, Burson, & Thompson, 1999).
Gas Separation Technologies
Ionic Liquid Membranes
Research into supported ionic liquid membranes (SILMs) for gas separations, such as CO2/N2 and CO2/CH4, highlights the critical benchmarks for SILM performance and the potential for future research to focus on RTILs with smaller molar volumes for enhanced separation efficiencies (Scovazzo, 2009).
Biologically Produced Chemicals
Downstream Processing of Diols
The recovery and purification of biologically produced diols, like 1,3-propanediol and 2,3-butanediol, are critical due to their wide range of applications and the significant portion of production costs they represent. Improvements in yield, purity, and energy consumption are needed, with technologies such as aqueous two-phase extraction and pervaporation highlighted as areas for future focus (Xiu & Zeng, 2008).
Sulfonamide Research
Pharmaceutical Significance
Sulfonamides, which contain the sulfonamide group, show a wide range of pharmacological properties. Over 150 FDA-approved sulfur-based drugs are available, utilized for antimicrobial, anti-inflammatory, antiviral, and anticancer applications, among others. This underscores the importance of research into sulfonamides for drug discovery and development (Zhao et al., 2018).
Safety and Hazards
The safety data sheet for “2-(Butane-1-sulfonyl)aniline, HCl” suggests that it should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . It should be stored in closed vessels . In case of skin or eye contact, wash with copious amounts of water and seek medical attention if irritation persists . In case of inhalation, remove to fresh air and seek medical attention if symptoms persist . In case of ingestion, wash out mouth with copious amounts of water and seek medical attention .
Eigenschaften
IUPAC Name |
2-butylsulfonylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S.ClH/c1-2-3-8-14(12,13)10-7-5-4-6-9(10)11;/h4-7H,2-3,8,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKPWUOGOFDTJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)C1=CC=CC=C1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Butane-1-sulfonyl)aniline, HCl | |
CAS RN |
76697-55-7 | |
| Record name | Benzenamine, 2-(butylsulfonyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76697-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



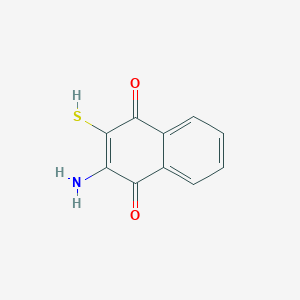


![Ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B3057035.png)
